3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid
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Overview
Description
3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C8H8O5S and a molecular weight of 216.21 g/mol . This compound is a furan derivative, characterized by its unique structure that includes a methanesulfonyl group attached to a furan ring, which is further connected to a prop-2-enoic acid moiety . It is known for its reactivity and stability, making it a valuable asset in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid typically involves the reaction of 5-methanesulfonylfuran with a suitable propenoic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product . The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity and modulation of various biochemical pathways. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic systems, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methylfuran-2-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-(5-Nitrofuran-2-yl)prop-2-enoic acid: Contains a nitro group instead of a methanesulfonyl group.
3-(5-Chlorofuran-2-yl)prop-2-enoic acid: Contains a chlorine atom instead of a methanesulfonyl group.
Uniqueness
3-(5-Methanesulfonylfuran-2-yl)prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances the compound’s electrophilic nature, making it more reactive in various chemical and biological processes .
Properties
Molecular Formula |
C8H8O5S |
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Molecular Weight |
216.21 g/mol |
IUPAC Name |
3-(5-methylsulfonylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8O5S/c1-14(11,12)8-5-3-6(13-8)2-4-7(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
VZKCPSHBCHKHFF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C=CC(=O)O |
Origin of Product |
United States |
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